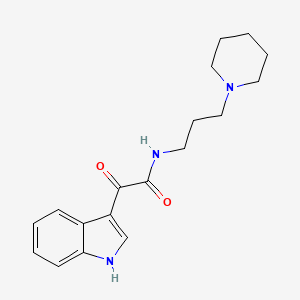

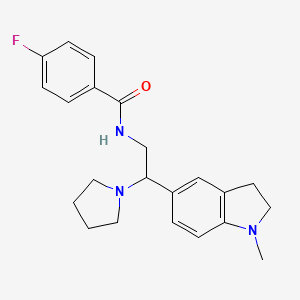

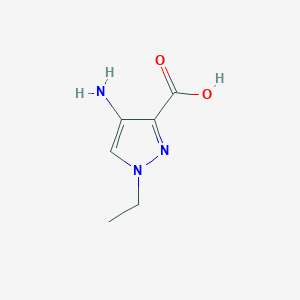

![molecular formula C18H15FN2O3S B2757706 Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 868375-29-5](/img/structure/B2757706.png)

Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a one-pot three-component Knoevenagel condensation reaction was performed to synthesize certain benzothiazole derivatives .Applications De Recherche Scientifique

Crystal Engineering and Molecular Conformation

Pressure-Induced Phase Transition : Research on related benzothiazole compounds has shown that pressure can induce phase transitions in crystalline structures, leading to changes in molecular conformation and packing efficiency. This demonstrates the compound's potential in crystal engineering applications (Johnstone et al., 2010).

Conformational Preference and Intramolecular Interactions : Studies on carbonyl thiocarbamate species have revealed insights into the conformational preferences and intramolecular interactions of these molecules. Such research aids in understanding the structural and electronic properties of benzothiazole derivatives (Channar et al., 2020).

Synthesis and Biological Evaluation

Novel Derivatives for Antimicrobial Activity : The synthesis of novel benzothiazole derivatives and their evaluation for antimicrobial activities highlight the potential of these compounds in developing new antibacterial and antifungal agents. This area of research is crucial for addressing the growing problem of antimicrobial resistance (Pejchal et al., 2015).

Anticancer Properties : Research on fluorinated 2-(4-aminophenyl)benzothiazoles has unveiled their potent and selective antitumor properties. Such studies contribute to the discovery and development of new anticancer drugs, with specific focus on the mechanism of action and optimization of therapeutic efficacy (Hutchinson et al., 2001).

Electrochemical and Electrochromic Properties

- Electropolymerization and Impedimetric Study : The synthesis and characterization of methyl 4-[(9H-carbazole-9-carbanothioylthio) benzoate] and its electropolymerization on glassy carbon electrodes indicate potential applications in supercapacitors and biosensors. This research opens avenues for the use of benzothiazole derivatives in electronic and optoelectronic devices (Ates et al., 2015).

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a key structural component of this compound, have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

The benzothiazole moiety is known to interact with biological targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the fluorine atom and the ethyl group may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that this compound influences multiple pathways. These could include pathways related to cell proliferation (in the context of anti-cancer activity), bacterial cell wall synthesis (anti-bacterial activity), or glucose metabolism (anti-diabetic activity), among others.

Result of Action

Based on the known activities of benzothiazole derivatives , potential effects could include the inhibition of cell proliferation, the disruption of bacterial cell wall synthesis, or the modulation of glucose metabolism, depending on the specific targets of the compound.

Propriétés

IUPAC Name |

methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-3-21-15-13(19)5-4-6-14(15)25-18(21)20-16(22)11-7-9-12(10-8-11)17(23)24-2/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYXFXPIWXGNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

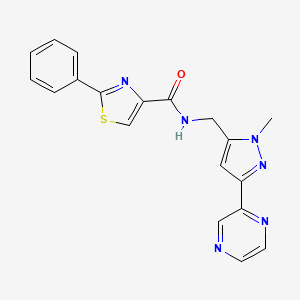

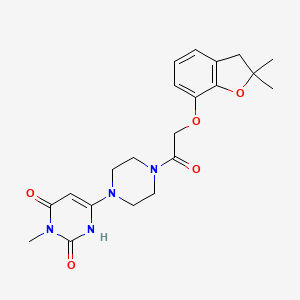

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)

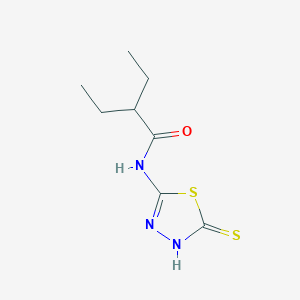

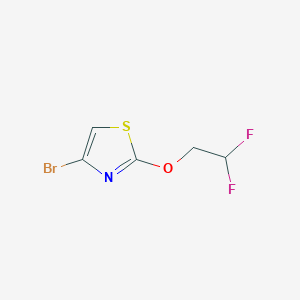

![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)

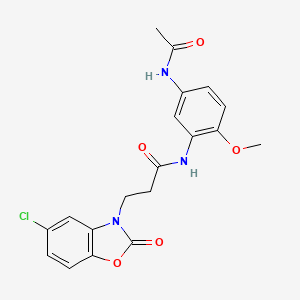

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2757645.png)